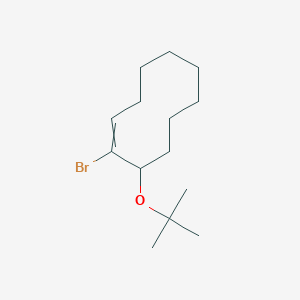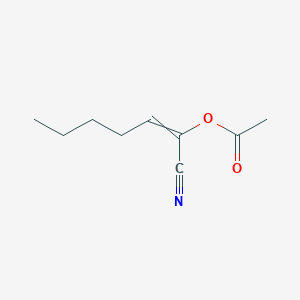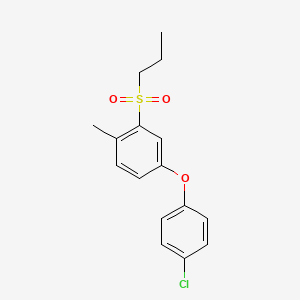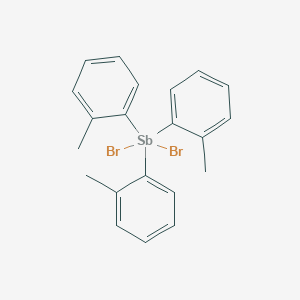![molecular formula C17H18N2O6S B14597307 Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester CAS No. 61154-54-9](/img/structure/B14597307.png)
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester is an organic compound that belongs to the class of acetic acid derivatives. This compound is characterized by the presence of a nitrophenyl group, a phenylmethyl group, and an amino sulfonyl group attached to the acetic acid moiety. The ethyl ester functional group further modifies its chemical properties, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of phenylacetic acid to introduce the nitro group, followed by the formation of the sulfonyl group through sulfonation reactions. The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by esterification under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Lacks the nitro and sulfonyl groups, making it less reactive in certain chemical reactions.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the sulfonyl and ethyl ester groups, limiting its versatility.
2-Nitrodiphenylamine: Contains a nitro group and an amine group but lacks the acetic acid moiety, resulting in different chemical properties.
Uniqueness
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
61154-54-9 |
|---|---|
Fórmula molecular |
C17H18N2O6S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 2-[benzyl-(2-nitrophenyl)sulfamoyl]acetate |
InChI |
InChI=1S/C17H18N2O6S/c1-2-25-17(20)13-26(23,24)18(12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(21)22/h3-11H,2,12-13H2,1H3 |
Clave InChI |
RZTRHUNTSCTQPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)




![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)

